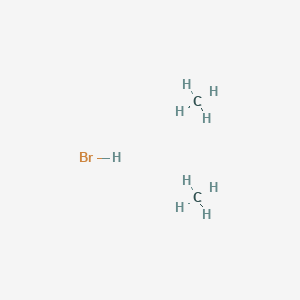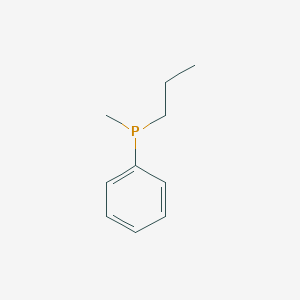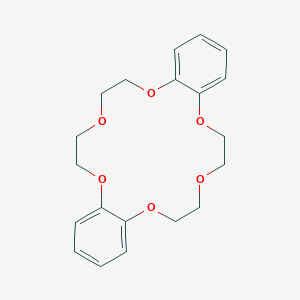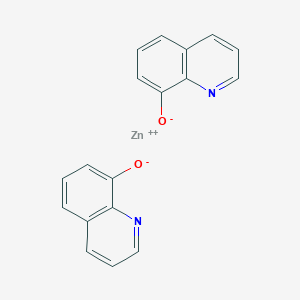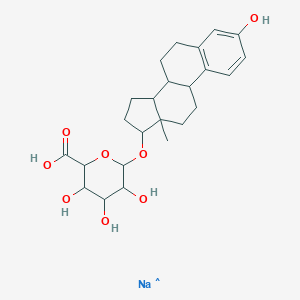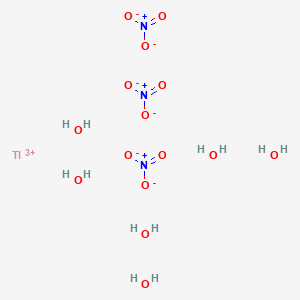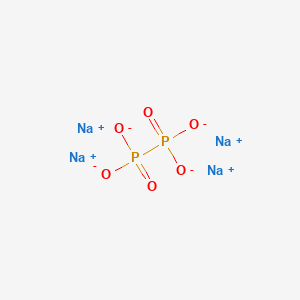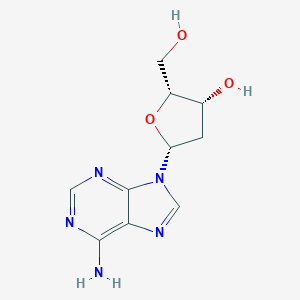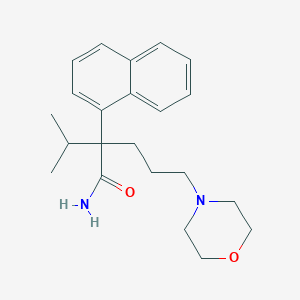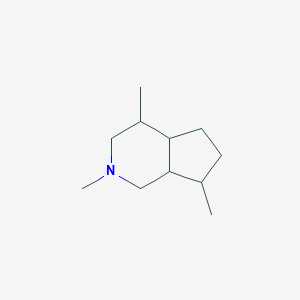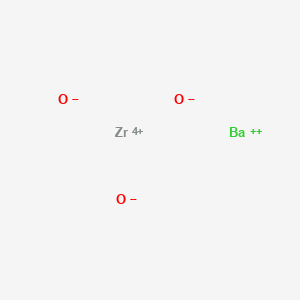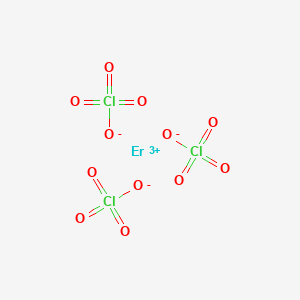
Erbium(III)-perchlorat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(3+) perchlorate is a chemical compound with the formula Er(ClO₄)₃. It is a salt composed of erbium ions and perchlorate ions. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties. Erbium(3+) perchlorate is typically found in a hydrated form and is used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Erbium(3+) perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.
Medicine: Erbium(3+) perchlorate is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is used in the production of high-purity erbium materials for electronic and optical devices.
Wirkmechanismus
Target of Action
Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .
Mode of Action
It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .
Biochemical Pathways
It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.
Result of Action
As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erbium(3+) perchlorate can be synthesized by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
Er2O3+6HClO4→2Er(ClO4)3+3H2O
Industrial Production Methods: In industrial settings, erbium(3+) perchlorate is produced by dissolving erbium oxide in perchloric acid under controlled conditions. The solution is then concentrated and crystallized to obtain the desired product. The purity of the compound is ensured through various purification techniques, including recrystallization and filtration.
Types of Reactions:
Oxidation: Erbium(3+) perchlorate can undergo oxidation reactions, where it acts as an oxidizing agent due to the presence of perchlorate ions.
Reduction: The compound can be reduced to erbium(3+) chloride by reacting with reducing agents such as hydrogen gas.
Substitution: Erbium(3+) perchlorate can participate in substitution reactions, where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like sodium chloride or potassium iodide can be used for substitution reactions.
Major Products Formed:
Oxidation: Erbium(3+) oxide and various oxidized products.
Reduction: Erbium(3+) chloride and water.
Substitution: Erbium(3+) salts with different anions, such as erbium(3+) chloride or erbium(3+) iodide.
Vergleich Mit ähnlichen Verbindungen
- Holmium(3+) perchlorate
- Scandium(3+) perchlorate
- Gallium(3+) perchlorate
- Sodium perchlorate
- Silver perchlorate
- Cesium perchlorate
- Potassium perchlorate
- Lithium perchlorate
Comparison: Erbium(3+) perchlorate is unique due to its specific optical and electronic properties, which are attributed to the presence of erbium ions. Compared to other similar compounds, erbium(3+) perchlorate is particularly useful in applications requiring luminescence and high-purity materials. For example, holmium(3+) perchlorate and scandium(3+) perchlorate have similar chemical properties but differ in their optical characteristics and specific applications.
Eigenschaften
CAS-Nummer |
14017-55-1 |
|---|---|
Molekularformel |
ClErHO4 |
Molekulargewicht |
267.72 g/mol |
IUPAC-Name |
erbium;perchloric acid |
InChI |
InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI-Schlüssel |
LXNHGJDSXNIRPZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Er] |
| 14017-55-1 | |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


